1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
The compound 1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea derivative featuring a pyridine core substituted with a 2-oxopyrrolidin-1-yl moiety and a para-trifluoromethylphenyl group. This structure combines a rigid aromatic pyridine ring with a lactam (pyrrolidinone) and a lipophilic trifluoromethyl group, which may enhance binding affinity and metabolic stability. The urea linker serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets.
Properties
IUPAC Name |
1-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c19-18(20,21)13-3-5-14(6-4-13)24-17(27)23-10-12-8-15(11-22-9-12)25-7-1-2-16(25)26/h3-6,8-9,11H,1-2,7,10H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETPPJQEEVRTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from various research studies and case analyses.
Chemical Structure and Properties
The compound features a pyrrolidinone ring, a pyridine moiety, and a trifluoromethyl phenyl group. Its molecular formula is , which indicates significant complexity that may contribute to its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring through reduction techniques. The synthetic pathway can be optimized for yield and efficiency using modern methodologies such as continuous flow reactors.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)
Another area of investigation involves the inhibition of IDO1, an enzyme implicated in immune regulation and cancer progression. Compounds structurally related to our target have shown varied IDO1 inhibition based on substituent positioning on the phenyl ring. For example, para-substituted phenyl urea derivatives exhibited significantly greater inhibitory activity compared to their ortho or meta counterparts . This suggests that this compound could also possess similar properties pending empirical validation.
Mechanistic Insights
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the urea moiety is crucial for binding to target enzymes such as α-glucosidase and IDO1.
- Structural Interactions : The trifluoromethyl group may enhance lipophilicity and alter binding affinities, impacting the pharmacokinetics and dynamics of the compound.
Case Studies
In a study involving a series of phenyl urea derivatives, it was found that specific substitutions could dramatically alter biological activity. The most potent compounds were identified through rigorous in vitro assays followed by molecular docking studies to predict binding affinities at active sites .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3r | 4.87 | α-glucosidase Inhibition |
| 3u | 2.14 | α-glucosidase Inhibition |
| i12 | 5.475 | IDO1 Inhibition |
Comparison with Similar Compounds
Structural Analogues from Literature
Table 1: Key Structural and Molecular Comparisons
Key Structural Differences and Implications
Core Heterocycle: The target compound’s pyridine core contrasts with thiazole-based analogs (e.g., 11d, 1f) . Pyridine’s aromaticity and nitrogen positioning may alter electronic properties and target interactions compared to thiazole’s sulfur-containing ring. Pyrrolidinone-containing analogs (e.g., ) replace pyridine with a pyrrolidinone ring, reducing aromaticity but introducing conformational flexibility .
Substituent Effects: The 2-oxopyrrolidin-1-yl group in the target compound is a cyclic lactam, enabling hydrogen bonding and rigidifying the structure. Trifluoromethyl groups are common across analogs (e.g., 11d, 1f, target compound), enhancing lipophilicity and metabolic resistance. Positional differences (e.g., para vs. meta) may influence steric interactions .
The target compound’s smaller size may improve membrane permeability.
Research Findings and Activity Trends
- Thiazole-Piperazine Analogs (11d, 11f) : Demonstrated moderate yields (85–88%) and molecular weights >500 g/mol. The piperazine-hydrazinyl side chain may enhance solubility but increase metabolic liability .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis of structurally similar urea-pyrrolidinone derivatives typically involves multi-step reactions, including:
- Formation of the pyrrolidinone ring : Cyclization of precursors under controlled conditions (e.g., refluxing in anhydrous solvents like THF or DMF) .
- Urea linkage formation : Reaction of an isocyanate intermediate with a substituted aniline or benzylamine derivative. For example, coupling 4-(trifluoromethyl)phenyl isocyanate with a pyridinyl-pyrrolidinone intermediate under inert atmosphere .
- Purification : Use of column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization (solvent: ethanol/water mixtures) to isolate the final product .
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–60°C | Higher temps accelerate reactions but may promote side products |
| Solvent Polarity | THF > DMF > DCM | Polar aprotic solvents enhance nucleophilic substitution |
| Catalyst | DMAP, TEA | Catalyze isocyanate-amine coupling |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the pyridinyl (δ 7.5–8.5 ppm), trifluoromethylphenyl (δ 7.2–7.6 ppm), and urea NH groups (δ 8.0–9.5 ppm). Compare with analogous compounds .
- ¹³C NMR : Confirm carbonyl (C=O) signals at ~155–165 ppm and trifluoromethyl (CF₃) carbons at ~120–125 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₈F₃N₃O₂).
- Infrared (IR) Spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Core Modifications :
- Replace the 2-oxopyrrolidin-1-yl group with other heterocycles (e.g., piperidinone, morpholine) to assess impact on target binding .
- Vary the 4-(trifluoromethyl)phenyl substituent with electron-withdrawing (e.g., nitro) or donating groups (e.g., methoxy) to modulate lipophilicity .
- Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7) .
Q. Example SAR Table :
| Derivative | R₁ (Pyridinyl) | R₂ (Phenyl) | IC₅₀ (EGFR) |
|---|---|---|---|
| Parent Compound | 2-Oxopyrrolidin-1-yl | CF₃ | 0.45 µM |
| Analog 1 | Piperidin-2-one | CF₃ | 1.2 µM |
| Analog 2 | 2-Oxopyrrolidin-1-yl | OCH₃ | >10 µM |
Q. How should researchers address contradictory data in biological activity across different assays?
Methodological Answer:
- Assay Validation :
- Replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence-based binding assays) to confirm target engagement .
- Control for off-target effects using siRNA knockdown or competitive inhibitors .
- Physicochemical Factors :
- Measure solubility (e.g., shake-flask method) and stability (e.g., HPLC monitoring under physiological pH) to explain variability in cellular vs. enzymatic activity .
Case Study :
A related urea derivative showed potent enzyme inhibition (IC₅₀ = 50 nM) but poor cellular activity (EC₅₀ > 10 µM). Further analysis revealed low membrane permeability (Papp < 1 × 10⁻⁶ cm/s in Caco-2 assays), guiding structural modifications to improve bioavailability .
Q. What methodological approaches are recommended for studying solubility and formulation?
Methodological Answer:
- Solubility Enhancement :
- Use co-solvents (e.g., PEG 400, DMSO) or cyclodextrin-based formulations for in vitro assays .
- Prepare nanocrystalline suspensions via wet milling to improve aqueous dispersion .
- Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the urea moiety) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding modes to targets (e.g., kinase ATP-binding pockets) using software like Schrödinger or AutoDock .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, CYP450 inhibition, and hERG channel liability .
Q. Example Computational Data :
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| logP | 3.2 | 3.5 ± 0.2 |
| CYP3A4 Inhibition (IC₅₀) | 8.5 µM | 7.9 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
